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CAS No.: 1565922-84-0

Cat. No.: B2820782

Get Quote

Executive Summary: The "Goldilocks" Scaffold

The 1-azaspiro[3.5]nonane system represents a strategic structural hybrid, fusing a strained
four-membered azetidine ring with a stable six-membered cyclohexane ring at a single
quaternary spiro-carbon.

For drug developers, this scaffold offers a "Goldilocks" solution between the rigid, compact
azaspiro[3.3]heptane and the flexible, larger azaspiro[4.5]decane systems. It provides:

» Defined Vector Geometry: The orthogonal arrangement of the two rings creates distinct exit
vectors for substituents, allowing precise probing of binding pockets.

» Metabolic Stability: The quaternary spiro-center blocks metabolic hot-spots (e.g.,
-oxidation) common in simple piperidines.

» Conformational Locking: Unlike linear alkyl chains, the spiro-fusion restricts the
conformational entropy of attached substituents, potentially reducing the entropic penalty
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upon protein binding.

Structural Fundamentals & Numbering

To analyze the conformation, we must first define the connectivity. The 1-azaspiro[3.5]nonane
places the nitrogen atom in the four-membered ring, directly adjacent to the spiro-carbon.

IUPAC Numbering:

» Position 1: Nitrogen atom (in the 4-membered ring).

» Position 2-3: Methylene carbons of the azetidine ring.
e Position 4: The Spiro Carbon (quaternary junction).

o Position 5-9: Methylene carbons of the cyclohexane ring.

The Orthogonal Anchor

The defining feature of this system is the geometry at C4 (the spiro center). As an sp"3*
hybridized center, the bond angles ideally approach 109.5°.[1] However, the constraint of the 4-
membered ring introduces significant distortion.

e Ring A (Azetidine) Angle: Typically compressed to ~88-90° at the spiro center.
e Ring B (Cyclohexane) Angle: Slightly expanded to ~110-112° to compensate.

e Result: The mean planes of the azetidine and cyclohexane rings are virtually orthogonal
(perpendicular) to each other. This orthogonality is the primary driver of the scaffold's 3D
shape.

Conformational Dynamics

The conformational landscape of 1-azaspiro[3.5]nonane is dictated by the independent yet
sterically coupled motions of its two constituent rings.

A. Ring A: Azetidine Puckering (The "Butterfly" Motion)
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Unlike the planar cyclobutane, the azetidine ring is puckered to relieve torsional strain
(eclipsing interactions).

Puckering Angle: The ring folds along the N1-C3 axis. The degree of puckering is typically
25°-35°,

Inversion Barrier: The energy barrier for "flipping"” the pucker is low (~1.3 kcal/mol for
unsubstituted azetidine). However, in the spiro[3.5] system, steric clash between substituents
on C2/C3 and the axial hydrogens of the cyclohexane ring can raise this barrier, effectively
creating preferred conformers.

Nitrogen Inversion: The nitrogen lone pair also undergoes inversion. In N-substituted
derivatives (common in drugs), the substituent prefers the equatorial orientation relative to
the puckered ring to minimize 1,3-diaxial-like interactions.

B. Ring B: Cyclohexane Chair Stability

The six-membered ring predominantly adopts a chair conformation.

Spiro-Locking: The spiro-fusion at C4 acts as a "gem-disubstituted" center. In a standard
cyclohexane, a gem-dimethyl group introduces 1,3-diaxial strain. In 1-azaspiro[3.5]nonane,
the "substituents" are the C2 and C3 carbons of the azetidine ring.

Thermodynamic Preference: The chair is significantly more stable (>5 kcal/mol) than the
twist-boat form. The spiro-fusion does not significantly distort the chair geometry of the
cyclohexane, preserving its predictable vector projection.

C. Coupled Interactions (The "Steric Gate")

The most critical conformational analysis involves the interaction between the rings.

e Axial vs. Equatorial Attack: When functionalizing the cyclohexane ring (e.g., at C7), the "top"
and "bottom" faces are chemically distinct due to the tilt of the azetidine ring.

» Vector Projection: A substituent on the azetidine nitrogen (N1) projects at an angle roughly
135° relative to the average plane of the cyclohexane ring. This is distinct from the 180°
(para) or 60° (meta) vectors seen in phenyl rings.
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Data Summary: Conformational Energy Barriers

Parameter Value (Approx.) Significance

Rapid equilibrium at RT;
Azetidine Ring Puckering 1.5 - 2.5 kcal/mol effectively "average" shape in
solution NMR.

Fast inversion; N-substituents
Nitrogen Inversion 6 - 8 kcal/mol sample both pyramidal

geometries.

Slow on NMR timescale at low
Cyclohexane Chair Flip 10 - 11 kcal/mol temp; stable chair at

physiological temp.

High ring strain; enhances
Spiro Bond Angle (C3-C4-C2) ~89° reactivity of azetidine ring

opening (if activated).

Experimental Protocol: Synthesis & Validation

To study the conformation, one must first access the scaffold. The most robust route to the 1-
azaspiro[3.5]nonane core is via the Staudinger [2+2] Cycloaddition, which constructs the 4-
membered ring directly onto a cyclohexane precursor.

Protocol: Staudinger Synthesis of 1-
Azaspiro[3.5]nonane Core

Objective: Synthesis of N-benzyl-1-azaspiro[3.5]nonane via a spiro-

-lactam intermediate.

Phase 1: Imine Formation

¢ Reagents: Cyclohexanone (10 mmol), Benzylamine (10 mmol), Toluene (20 mL),

(5 mmol) or molecular sieves.

e Procedure:
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o Dissolve cyclohexanone and benzylamine in dry toluene.
o Cool to 0°C and add

dropwise (scavenges water to drive equilibrium).

o Stir at RT for 2-4 hours.

o Filter through Celite to remove titanium salts. Concentrate filtrate to yield the crude imine
(N-cyclohexylidenephenylmethanamine).

o Checkpoint: *"1*H NMR should show disappearance of ketone signal and appearance of
imine characteristic shifts.

Phase 2: Staudinger [2+2] Cycloaddition

» Reagents: Crude Imine (from Phase 1), Chloroacetyl chloride (12 mmol),

(25 mmol), dry

e Procedure:
o Dissolve imine in

and cool to 0°C.

o Add

2]

o Add Chloroacetyl chloride dropwise over 30 mins. (Generates ketene in situ).
o Allow to warm to RT and stir overnight (12-16h).
o Quench: Wash with 1M HCI, then Sat.

, then Brine.

o Purification: Flash chromatography (Hexane/EtOAc).
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o Product: 1-benzyl-3-chloro-1-azaspiro[3.5]nonan-2-one (Spiro-

-lactam).

Phase 3: Lactam Reduction (The Core Formation)

» Reagents: Spiro-
-lactam,
(3.0 equiv), dry THF.

e Procedure:
o Suspend
in dry THF at 0°C.
o Add solution of spiro-
-lactam in THF dropwise.

o Heat to reflux for 4-6 hours. (Reduces both the amide carbonyl and removes the chloro
group if present/desired, though dechlorination often requires specific conditions; for
unsubstituted core, use acetyl chloride in Phase 2).

o Workup: Fieser workup (
, 15% NaOH,
). Filter white precipitate.

o Isolation: Concentrate filtrate to obtain 1-benzyl-1-azaspiro[3.5]nonane.

TiCl4, Toluene

Cyclohexanone -H20
+ Benzylamine

Chloroacetyl Cl
Et3N, [2+2]

LiAlH4, THF
Reduction

Imine
Intermediate

Spiro-beta-lactam
(Staudinger Product)

1-Azaspiro[3.5]nonane
(Scaffold)

»
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Figure 1: Synthetic workflow for accessing the 1-azaspiro[3.5]nonane core via the Staudinger
reaction.[3][4][5]

Medicinal Chemistry Applications
A. "Locking" Bioactive Conformations

In the development of inhibitors for SARS-CoV-2 3CL protease, the 1-azaspiro[3.5]nonane
scaffold was utilized to fill the hydrophobic S4 pocket.

e Mechanism: The spiro-cycle acts as a rigid spacer. Unlike a flexible alkyl chain which loses
entropy upon binding, the spiro-scaffold is pre-organized.

e Observation: Crystal structures (e.g., PDB 7T45) reveal that the cyclohexane ring fills the
bulk of the pocket, while the azetidine nitrogen serves as the attachment point for the
warhead, directing it precisely toward the catalytic cysteine.

B. Vector Exploration in GPCRs

For G-protein coupled receptors (GPCRS), the vector of the N-substituent is critical.
o Comparison:
o Piperidine:[5] Substituents are equatorial or axial (180° or 60°).

o 1-Azaspiro[3.5]nonane: The N-substituent vector is "tilted" relative to the bulk of the
molecule. This allows the group to access sub-pockets that are sterically inaccessible to
standard piperidine analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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